molecular formula C12H10N2O2 B1437185 5-Methyl-2-(pyrimidin-2-yl)benzoic acid CAS No. 1088994-22-2

5-Methyl-2-(pyrimidin-2-yl)benzoic acid

Cat. No. B1437185
CAS RN: 1088994-22-2
M. Wt: 214.22 g/mol
InChI Key: WKBKHXGASBZRMI-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a chemical compound with the CAS Number: 1088994-22-2 . It has a molecular weight of 214.22 and its IUPAC name is 5-methyl-2-(2-pyrimidinyl)benzoic acid .


Synthesis Analysis

The synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid involves using 2-bromo-5-methyl benzoic acid and 2-chloropyrimidine as raw materials . PdCl2(PPh3)2 is used as a metal catalyst to mediate one-pot generation of the compound using the Negishi cross-coupling method . The optimum condition involves 2-bromo-5-methylbenzoic acid (10.00 g) and anhydrous zinc chloride powder (6.32 g) together with the catalyst . The reaction temperature is 55°C for 14 hours . Under these optimum reaction conditions, the maximum yield of 78.4% is attained .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is represented by the linear formula C12H10N2O2 . The InChI code for the compound is 1S/C12H10N2O2/c1-8-3-4-9 (10 (7-8)12 (15)16)11-13-5-2-6-14-11/h2-7H,1H3, (H,15,16) .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid is the Negishi cross-coupling method . This method involves the use of a palladium catalyst and anhydrous zinc chloride .

Future Directions

The future directions of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid could be related to its role as a molecular fragment of orexin Filorexant (MK-6096) , which is a hot and frontier research theme in the close relationship with sleep-wake regulation .

properties

IUPAC Name

5-methyl-2-pyrimidin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-3-4-9(10(7-8)12(15)16)11-13-5-2-6-14-11/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBKHXGASBZRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659246
Record name 5-Methyl-2-(pyrimidin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(pyrimidin-2-yl)benzoic acid

CAS RN

1088994-22-2
Record name 5-Methyl-2-(2-pyrimidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1088994-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(pyrimidin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the optimized synthesis method for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid described in the research?

A1: The research paper outlines a novel synthesis method for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid using a Negishi cross-coupling reaction with PdCl2(PPh3)2 as a catalyst []. This method is significant because it offers several advantages over previously reported methods:

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